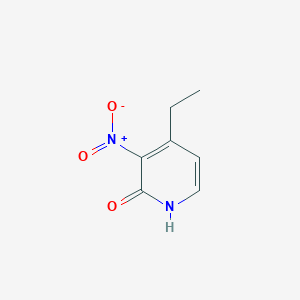

4-ethyl-3-nitro-1H-pyridin-2-one

Beschreibung

Eigenschaften

CAS-Nummer |

33252-31-2 |

|---|---|

Molekularformel |

C7H8N2O3 |

Molekulargewicht |

168.15 g/mol |

IUPAC-Name |

4-ethyl-3-nitro-1H-pyridin-2-one |

InChI |

InChI=1S/C7H8N2O3/c1-2-5-3-4-8-7(10)6(5)9(11)12/h3-4H,2H2,1H3,(H,8,10) |

InChI-Schlüssel |

DNWVOLPALFUHJN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=O)NC=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- Pyridin-2-one core : The base heterocyclic structure.

- Ethyl substituent introduction : Typically via alkylation or from ethyl-substituted precursors.

- Nitro group introduction : Usually via nitration of the pyridinone ring or through nitro-substituted intermediates.

Method 1: Alkylation of 3-nitro-1H-pyridin-2-one

One direct approach involves the alkylation of 3-nitro-1H-pyridin-2-one at the 4-position with an ethylating agent under basic conditions.

- Procedure : The 3-nitro-1H-pyridin-2-one is treated with an ethyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent.

- Reaction conditions : Room temperature to moderate heating (25–80°C), reaction time 12–24 hours.

- Outcome : Selective alkylation at the 4-position yields this compound.

This method relies on the nucleophilicity of the pyridinone ring and the electrophilicity of the alkyl halide.

Method 2: Nitration of 4-ethyl-1H-pyridin-2-one

Alternatively, nitration can be performed on 4-ethyl-1H-pyridin-2-one to introduce the nitro group at the 3-position.

- Nitrating agents : Mixed acid (HNO3/H2SO4) or milder nitrating agents under controlled temperature.

- Conditions : Low temperature (0–5°C) to avoid over-nitration or ring degradation.

- Workup : Quenching with water, neutralization, and purification by recrystallization.

This method requires careful control to achieve regioselective nitration at the 3-position.

Method 3: Multi-step Synthesis via Nitroacetyl Precursors

Drawing from related quinolinone chemistry, nitroacetyl derivatives can serve as precursors for pyridinone derivatives. For instance, 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one has been synthesized and manipulated to form nitro-substituted pyridinones.

-

- Formation of nitroacetyl intermediates via reaction of ethyl-substituted precursors with nitroacetyl reagents.

- Ring transformations and decarboxylation to yield the pyridinone core with nitro substitution.

Example : Bromination or chlorination of nitroacetyl quinolinones, followed by cyclization and functional group modifications.

This approach, while more complex, allows for fine-tuning of substitution patterns and access to diverse derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Yield (%) (Reported) |

|---|---|---|---|---|---|

| Alkylation of 3-nitro-pyridinone | 3-nitro-1H-pyridin-2-one | Ethyl bromide, K2CO3, DMF, RT-80°C | Direct, straightforward, mild conditions | Possible side alkylation, requires pure starting material | 60–75 (typical) |

| Nitration of 4-ethyl-pyridinone | 4-ethyl-1H-pyridin-2-one | HNO3/H2SO4, 0–5°C | Regioselective nitration possible | Harsh conditions, risk of over-nitration | 50–65 |

| Nitroacetyl precursor route | Ethyl-substituted quinolinone precursors | Nitroacetyl reagents, bromination, cyclization | Versatile, allows diverse substitutions | Multi-step, complex purification | 40–60 |

Detailed Reaction Example from Literature

A related synthesis involving nitroacetyl derivatives of ethyl-substituted hydroxyquinolinones demonstrates the preparation of nitro-substituted pyridinone analogs:

- Starting from 1-ethyl-4-hydroxyquinolin-2(1H)-one, reaction with 2 mol L^-1 aqueous sodium hydroxide yielded 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one.

- Bromination with bromine in acetic acid produced dibromo derivatives.

- Formylation under Vilsmeier-Haack conditions introduced aldehyde groups at the nitro-substituted methylene carbon.

- These intermediates can be further cyclized or modified to yield nitro-substituted pyridinones with ethyl groups at the 4-position.

This pathway highlights the utility of nitroacetyl intermediates for constructing complex pyridinone derivatives with nitro and ethyl substituents.

Industrial and Practical Considerations

- Safety : Nitration reactions require careful temperature control and handling of strong acids.

- Purification : Crystallization and filtration are common; chromatographic methods may be necessary for complex mixtures.

- Scalability : Alkylation methods are generally scalable; nitration and nitroacetyl routes may require optimization for industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethyl-3-nitro-1H-pyridin-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Oxidation: The ethyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 4-ethyl-3-amino-1H-pyridin-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-carboxy-3-nitro-1H-pyridin-2-one or 4-formyl-3-nitro-1H-pyridin-2-one.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-3-nitro-1H-pyridin-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.

Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new therapeutic agents.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-ethyl-3-nitro-1H-pyridin-2-one and its derivatives depends on their specific chemical structure and the biological targets they interact with. Generally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence pyridinone derivatives' properties. Below is a comparative analysis of key analogs:

Key Observations :

- Nitro Groups: The nitro group at position 3 in the target compound likely reduces electron density on the pyridinone ring, enhancing electrophilic reactivity compared to amino or chloro substituents .

- Alkyl vs. Aryl Substituents: The ethyl group at position 4 may improve lipid solubility compared to polar amino groups (as in ) but less than bulky aryl substituents (e.g., biphenyl in ) .

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-3-nitro-1H-pyridin-2-one, and how can reaction conditions be controlled to maximize yield?

To synthesize this compound, multi-step protocols involving nitration and alkylation are typically employed. For example, nitration of pyridinone derivatives often requires controlled temperatures (e.g., 0–5°C) to avoid over-nitration, followed by alkylation using ethyl halides in the presence of bases like K₂CO₃. Reflux conditions (e.g., 80–100°C in DMF) and reaction monitoring via TLC or HPLC are critical to optimize intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity . Yield optimization may involve iterative adjustments of catalyst concentration (e.g., Pd/C for hydrogenation steps) and solvent polarity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., nitro group at C3, ethyl at C4) and tautomeric forms. Aromatic protons typically appear δ 7.5–8.5 ppm, while the nitro group deshields adjacent carbons (δ ~140–150 ppm in ¹³C NMR) .

- FT-IR : Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) validate nitration .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula, while fragmentation patterns distinguish regioisomers .

Q. How should researchers handle and store this compound safely?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid ignition sources due to potential flammability (similar to nitro compounds in ).

- Storage : Seal in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and moisture absorption. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can validate storage protocols .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as electron-withdrawing, pyridinone ring as electron-deficient) .

- Reactivity Studies : Transition state analysis for nitration or nucleophilic substitution reactions predicts activation energies and regioselectivity .

- Solvent Effects : COSMO-RS simulations assess solvation energies in polar aprotic solvents (e.g., DMSO) to guide synthetic solvent selection .

Q. How can contradictions in reported biological activity data for nitro-substituted pyridinones be resolved?

- Meta-Analysis : Systematically compare datasets across studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and purity (>95% by HPLC) .

- Control Experiments : Replicate studies under standardized conditions (pH 7.4, 37°C) to isolate structure-activity relationships (SAR).

- Mechanistic Profiling : Use isotopic labeling (e.g., ¹⁵N-nitro groups) to track metabolic pathways and validate target engagement .

Q. What experimental strategies assess the stability of this compound under varying pH conditions?

- Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-PDA for byproducts (e.g., nitro-reduction to amines at pH <3) .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Activation energy (Eₐ) derived from Arrhenius plots predicts shelf-life under storage conditions .

Methodological Frameworks

Q. How can theoretical frameworks guide the design of experiments involving this compound?

- Hypothesis-Driven Design : Align experiments with mechanistic hypotheses (e.g., nitro group’s role in redox activity) using deductive approaches .

- Multi-Method Triangulation : Combine experimental data (e.g., kinetic studies) with computational models (MD simulations) to validate reaction pathways .

Q. What advanced chromatographic techniques resolve co-eluting impurities in synthesized batches?

- HPLC-DAD/ELSD : Use C18 columns (3.5 µm particle size) with gradient elution (water/acetonitrile + 0.1% TFA) to separate nitro isomers.

- Chiral Chromatography : For enantiomeric impurities, employ Chiralpak IG columns with hexane/IPA mobile phases .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data across different laboratories?

- Inter-Lab Calibration : Share reference standards (e.g., deuterated solvents for NMR) and validate instruments using certified materials (e.g., NIST-traceable calibration) .

- Uncertainty Quantification : Report confidence intervals for peak integrations (e.g., ±2% for NMR) and statistical significance (p <0.05) in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.